molecular formula C19H27NO B1664788 1-Azaspiro(5.5)undecan-8-ol, 7-(1-buten-3-ynyl)-2-(4-pentynyl)-, (6R-(6alpha(R*),7beta(Z),8alpha))- CAS No. 63983-63-1

1-Azaspiro(5.5)undecan-8-ol, 7-(1-buten-3-ynyl)-2-(4-pentynyl)-, (6R-(6alpha(R*),7beta(Z),8alpha))-

Cat. No. B1664788
CAS RN: 63983-63-1
M. Wt: 285.4 g/mol
InChI Key: CMFZDHBDAODUDL-AWYCHRRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allodihydrohistrionicotoxin is a bioiactive chemical.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized in stereoselective synthesis processes. For instance, Ibuka et al. (1981) described its use in synthesizing rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one, an intermediate for perhydrohistrionicotoxin, a pharmacologically significant alkaloid (Ibuka et al., 1981).

Structural Analysis

  • The structure and absolute configuration of related alkaloids have been studied using Roentgen-ray crystallography, as demonstrated in research on histrionicotoxins derived from the Colombian frog, Dendrobates histrionicus (Daly et al., 1971).

Chemical Synthesis Methods

  • A variety of synthesis methods involving similar compounds have been developed. For example, Uchiyama et al. (2001) described an enantioselective synthesis method for 1,7-dioxaspiro[5.5]undecane, demonstrating the versatility of these compounds in chemical synthesis (Uchiyama et al., 2001).

Electrocatalytic Applications

  • The compound has been used in the electrocatalytic oxidation of specific molecules. For instance, Kashiwagi et al. (1999) utilized a related nitroxyl radical as a catalyst in the electrooxidation of racemic amines (Kashiwagi et al., 1999).

Biological Evaluation

  • In biological contexts, related compounds have shown significant activity. For example, Rice et al. (1973) synthesized derivatives and evaluated their cytotoxic action against human cancer cells in tissue culture (Rice et al., 1973).

properties

CAS RN

63983-63-1

Product Name

1-Azaspiro(5.5)undecan-8-ol, 7-(1-buten-3-ynyl)-2-(4-pentynyl)-, (6R-(6alpha(R*),7beta(Z),8alpha))-

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

11-[(E)-but-1-en-3-ynyl]-2-pent-4-ynyl-1-azaspiro[5.5]undecan-10-ol

InChI

InChI=1S/C19H27NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h1-2,6,12,16-18,20-21H,5,7-11,13-15H2/b12-6+

InChI Key

CMFZDHBDAODUDL-AWYCHRRNSA-N

Isomeric SMILES

C#CCCCC1CCCC2(N1)CCCC(C2/C=C/C#C)O

SMILES

C#CCCCC1CCCC2(N1)CCCC(C2C=CC#C)O

Canonical SMILES

C#CCCCC1CCCC2(N1)CCCC(C2C=CC#C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Allodihydrohistrionicotoxin;  HTX 285C;  HTX-285C;  HTX285C;  Histrionicotoxin, allodihydro-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro(5.5)undecan-8-ol, 7-(1-buten-3-ynyl)-2-(4-pentynyl)-, (6R-(6alpha(R*),7beta(Z),8alpha))-
Reactant of Route 2
1-Azaspiro(5.5)undecan-8-ol, 7-(1-buten-3-ynyl)-2-(4-pentynyl)-, (6R-(6alpha(R*),7beta(Z),8alpha))-
Reactant of Route 3
1-Azaspiro(5.5)undecan-8-ol, 7-(1-buten-3-ynyl)-2-(4-pentynyl)-, (6R-(6alpha(R*),7beta(Z),8alpha))-
Reactant of Route 4
1-Azaspiro(5.5)undecan-8-ol, 7-(1-buten-3-ynyl)-2-(4-pentynyl)-, (6R-(6alpha(R*),7beta(Z),8alpha))-
Reactant of Route 5
1-Azaspiro(5.5)undecan-8-ol, 7-(1-buten-3-ynyl)-2-(4-pentynyl)-, (6R-(6alpha(R*),7beta(Z),8alpha))-
Reactant of Route 6
1-Azaspiro(5.5)undecan-8-ol, 7-(1-buten-3-ynyl)-2-(4-pentynyl)-, (6R-(6alpha(R*),7beta(Z),8alpha))-

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